Ethyl 2-chloro-4-(cyclohexylamino)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-chloro-4-(cyclohexylamino)-5-pyrimidinecarboxylate is an organic compound with the molecular formula C13H18ClN3O2. It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-(cyclohexylamino)-5-pyrimidinecarboxylate typically involves the reaction of 2-chloro-4-(cyclohexylamino)pyrimidine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(cyclohexylamino)-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 2-chloro-4-(cyclohexylamino)-5-pyrimidinecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-(cyclohexylamino)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines . The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 2-chloro-4-(cyclohexylamino)-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a trifluoromethyl group instead of a cyclohexylamino group, which can affect its chemical reactivity and biological activity.
Ethyl 2-chloro-4-(methylamino)pyrimidine-5-carboxylate: The presence of a methylamino group instead of a cyclohexylamino group can lead to differences in the compound’s properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-chloro-4-(cyclohexylamino)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-12(18)10-8-15-13(14)17-11(10)16-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZDMKLOFHEDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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